N-Chloro-N'-phenylurea
CAS No.: 113546-44-4
Cat. No.: VC19142593
Molecular Formula: C7H7ClN2O
Molecular Weight: 170.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113546-44-4 |
|---|---|
| Molecular Formula | C7H7ClN2O |
| Molecular Weight | 170.59 g/mol |
| IUPAC Name | 1-chloro-3-phenylurea |
| Standard InChI | InChI=1S/C7H7ClN2O/c8-10-7(11)9-6-4-2-1-3-5-6/h1-5H,(H2,9,10,11) |
| Standard InChI Key | ULYSMQORPOQZCP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)NCl |
Introduction
Chemical Structure and Fundamental Properties
N-Chloro-N'-phenylurea (IUPAC name: 1-chloro-3-phenylurea) consists of a urea group () modified with a chlorine atom and a phenyl ring. Its molecular formula is , yielding a molecular weight of 170.60 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 170.60 g/mol |
| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol); low in water |
| Melting Point | Estimated 145–155°C (based on analogs) |
| Stability | Hydrolytically sensitive under alkaline conditions |
The chlorine atom enhances electrophilicity, potentially increasing reactivity compared to unsubstituted phenylurea .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
N-Chloro-N'-phenylurea is typically synthesized via two primary routes:
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Chlorination of Phenylurea:
Direct chlorination using agents like sulfuryl chloride () or hypochlorous acid () under controlled temperatures (0–10°C). The reaction proceeds as:Yields range from 60–75%, requiring purification via recrystallization .
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Condensation of Chloroaniline with Urea:
Reacting 4-chloroaniline with urea in a toluene medium at 80–100°C for 12–18 hours. Catalytic bases (e.g., triethylamine) improve efficiency .
Industrial-Scale Production
Industrial methods prioritize cost-effectiveness and scalability:
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Continuous Flow Reactors: Enable precise temperature control during chlorination, reducing side products.
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Solvent Recovery Systems: Toluene or dichloromethane are recycled to minimize waste.
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Purity Optimization: Crystallization from ethanol/water mixtures achieves >95% purity .
Applications and Functional Mechanisms
Agricultural Herbicides
N-Chloro-N'-phenylurea exhibits herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Field trials with analogs show effective weed control at 50–100 g/ha, particularly against broadleaf species .
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing anticonvulsants and antimicrobial agents. Its chlorine moiety facilitates nucleophilic substitution reactions, enabling derivatization into bioactive molecules .
Corrosion Inhibition
In industrial cooling systems, N-Chloro-N'-phenylurea (at 10–50 ppm) reduces steel corrosion rates by 40–60% through adsorption onto metal surfaces, forming protective films .
Comparative Analysis with Analogous Compounds
| Compound | Key Differences | Bioactivity |
|---|---|---|
| Phenylurea | Lacks chlorine substituent | Moderate herbicidal activity |
| N-Methyl-N'-phenylurea | Methyl group instead of chlorine | Lower electrophilicity; reduced potency |
| Diuron | Dichlorinated phenylurea derivative | Higher soil persistence and toxicity |
N-Chloro-N'-phenylurea’s chlorine atom enhances binding to biological targets compared to non-halogenated analogs, but it is less persistent than diuron .
Future Research Directions
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Structure-Activity Relationships: Systematic studies to optimize herbicidal efficacy while minimizing toxicity.
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Green Synthesis Routes: Exploring biocatalysis or microwave-assisted reactions to reduce solvent use.
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Environmental Remediation: Degradation pathways using advanced oxidation processes (AOPs).
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